N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide
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Overview
Description
N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide is a complex organic compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a triazine ring substituted with ethoxy, phenyl, and carbamoyl groups, along with a fluorobenzamide moiety, makes it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed by reacting cyanuric chloride with appropriate nucleophiles.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the intermediate triazine compound with an isocyanate derivative.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the triazine-carbamoyl intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the ethoxy or phenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl and fluorobenzamide moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: New triazine derivatives with different substituents.
Oxidation: Oxidized forms of the carbamoyl and fluorobenzamide groups.
Reduction: Reduced forms of the carbamoyl and fluorobenzamide groups.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine
Uniqueness
N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide is unique due to its specific substitution pattern on the triazine ring and the presence of the fluorobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H16FN5O3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H16FN5O3/c1-2-28-19-22-15(12-7-4-3-5-8-12)21-17(25-19)24-18(27)23-16(26)13-9-6-10-14(20)11-13/h3-11H,2H2,1H3,(H2,21,22,23,24,25,26,27) |
InChI Key |
KVYQHSWZSYEWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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